N-(2-cycloheptyloxyethyl)furan-2-sulfonamide
Description
N-(2-cycloheptyloxyethyl)furan-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties
Properties
IUPAC Name |
N-(2-cycloheptyloxyethyl)furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c15-19(16,13-8-5-10-18-13)14-9-11-17-12-6-3-1-2-4-7-12/h5,8,10,12,14H,1-4,6-7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDRAVSGZDTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCNS(=O)(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cycloheptyloxyethyl)furan-2-sulfonamide typically involves the following steps:
Formation of the furan-2-sulfonamide core: This can be achieved by reacting furan-2-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the cycloheptyloxyethyl group: This step involves the alkylation of the sulfonamide with 2-cycloheptyloxyethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-(2-cycloheptyloxyethyl)furan-2-sulfonamide can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-cycloheptyloxyethyl)furan-2-sulfonamide can be used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.
Biology: The compound’s structure suggests potential antibacterial activity, making it a candidate for further investigation in the development of new antibiotics.
Medicine: Due to its sulfonamide group, it may exhibit pharmacological properties similar to other sulfonamide drugs, such as diuretics or antidiabetic agents.
Industry: The compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring sulfonamide functionalities.
Mechanism of Action
The mechanism of action of N-(2-cycloheptyloxyethyl)furan-2-sulfonamide would likely involve the inhibition of bacterial enzymes, similar to other sulfonamides. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
N-(2-cycloheptyloxyethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a furan ring.
N-(2-cycloheptyloxyethyl)thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: N-(2-cycloheptyloxyethyl)furan-2-sulfonamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to benzene or thiophene rings. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
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